molecular formula C11H22N2O B2531689 [1-(Piperidin-3-yl)piperidin-4-yl]methanol CAS No. 1351031-96-3

[1-(Piperidin-3-yl)piperidin-4-yl]methanol

Cat. No.: B2531689
CAS No.: 1351031-96-3
M. Wt: 198.31
InChI Key: OGLSGDZTKXTITM-UHFFFAOYSA-N
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Description

[1-(Piperidin-3-yl)piperidin-4-yl]methanol: is a compound that features a piperidine ring, a common structural motif in organic chemistry. Piperidine derivatives are widely used in pharmaceuticals due to their biological activity and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Piperidin-3-yl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves large-scale hydrogenation processes. These processes are optimized for high yield and selectivity, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[1-(Piperidin-3-yl)piperidin-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-(Piperidin-3-yl)piperidin-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its piperidine ring is a versatile scaffold for designing new compounds with potential biological activity .

Biology

Biologically, this compound is studied for its potential interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems .

Medicine

In medicine, piperidine derivatives are explored for their therapeutic potential. They are investigated for their roles as antimalarial, anticancer, and antiviral agents .

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [1-(Piperidin-3-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Piperidin-3-yl)piperidin-4-yl]methanol is unique due to its dual piperidine rings, which provide a distinct set of chemical and biological properties.

Properties

IUPAC Name

(1-piperidin-3-ylpiperidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h10-12,14H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLSGDZTKXTITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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